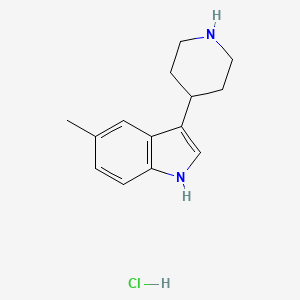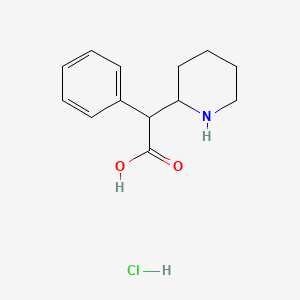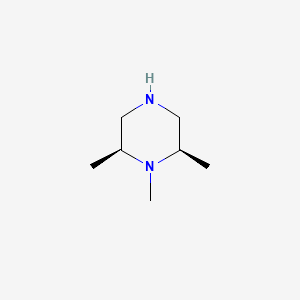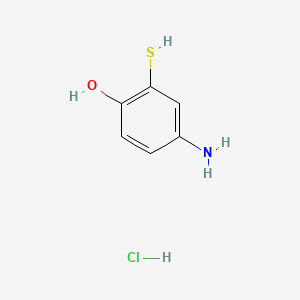
JWH 122 N-(4-hydroxypentyl) metabolite
説明
JWH 122 N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite. It is an expected phase I metabolite of JWH 122, a synthetic cannabinoid that displays high affinities for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). This compound is detectable in serum and urine and is primarily used for research and forensic applications .
科学的研究の応用
JWH 122 N-(4-hydroxypentyl) metabolite is primarily used in forensic and toxicological research. It serves as an analytical reference standard for the detection and quantification of synthetic cannabinoids in biological matrices such as urine and serum. The compound is also used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids, providing insights into their physiological effects and potential health risks .
作用機序
The mechanism of action of JWH 122 N-(4-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors. The compound binds to CB1 and CB2 receptors, mimicking the effects of natural cannabinoids. This binding leads to the activation of intracellular signaling pathways, resulting in various physiological effects. The specific molecular targets and pathways involved in these effects are still under investigation .
将来の方向性
The physiological properties of JWH 122 N-(4-hydroxypentyl) metabolite have yet to be determined . Future research could focus on elucidating these properties, as well as further investigating its synthesis, metabolism, and potential effects in the body. It is also important to continue monitoring the use and effects of synthetic cannabinoids like JWH 122 and their metabolites, given their prevalence in recreational drug use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of JWH 122 N-(4-hydroxypentyl) metabolite involves the hydroxylation of the N-alkyl chain of JWH 122. The reaction typically requires specific conditions to ensure the hydroxylation occurs at the desired position on the pentyl chain. Common solvents used in the synthesis include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, with reaction temperatures carefully controlled to optimize yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The compound is typically produced as a crystalline solid and stored at low temperatures to maintain stability .
化学反応の分析
Types of Reactions
JWH 122 N-(4-hydroxypentyl) metabolite undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces hydrocarbons .
類似化合物との比較
Similar Compounds
- JWH 018 N-(4-hydroxypentyl) metabolite
- JWH 073 N-(4-hydroxybutyl) metabolite
- JWH 210 N-(4-hydroxypentyl) metabolite
Uniqueness
JWH 122 N-(4-hydroxypentyl) metabolite is unique due to its specific hydroxylation pattern on the pentyl chain, which distinguishes it from other synthetic cannabinoid metabolites. This unique structure influences its binding affinity and activity at cannabinoid receptors, making it a valuable compound for research and forensic applications .
特性
IUPAC Name |
[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-17-13-14-22(20-10-4-3-9-19(17)20)25(28)23-16-26(15-7-8-18(2)27)24-12-6-5-11-21(23)24/h3-6,9-14,16,18,27H,7-8,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPJTHSXFZPIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017716 | |
| Record name | JWH-122 N-(4-Hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1537889-07-8 | |
| Record name | 4-Hydroxy JWH-122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-122 N-(4-Hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY JWH-122 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUU7E3F54K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




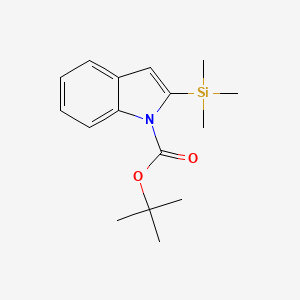
![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-Difluoro-11-hydroxy-8-(2-hydroxy-2-methoxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B586823.png)
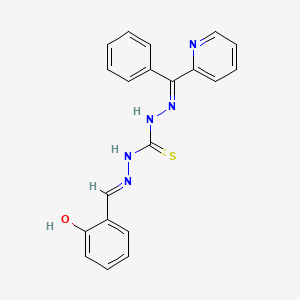

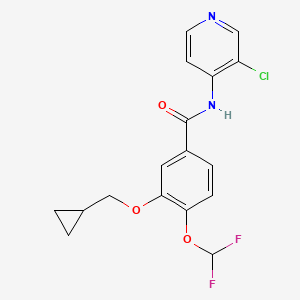
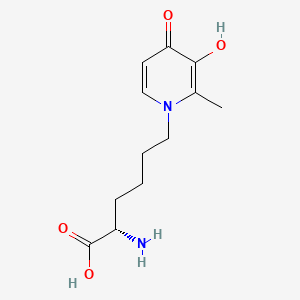
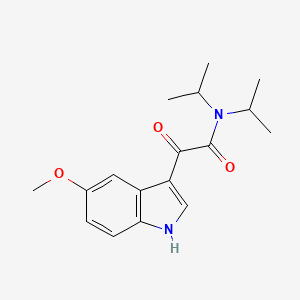
![1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride](/img/no-structure.png)
